5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose

Description

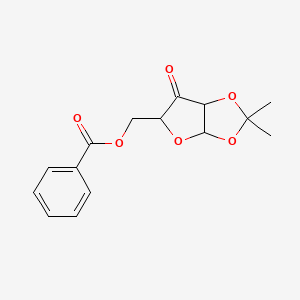

5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose is a protected carbohydrate derivative featuring a furanose ring system. Its structure includes a benzoyl ester at the C5 position and a 1-methylethylidene (isopropylidene) acetal protecting group spanning the C1 and C2 hydroxyls. The 3-ulose moiety (a ketone at C3) introduces unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for nucleoside and glycoside synthesis.

Properties

IUPAC Name |

(2,2-dimethyl-6-oxo-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-15(2)20-12-11(16)10(19-14(12)21-15)8-18-13(17)9-6-4-3-5-7-9/h3-7,10,12,14H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGBWRUAHKADCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)OC(C2=O)COC(=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985789 | |

| Record name | 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6698-46-0 | |

| Record name | 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006698460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC101766 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose (NSC101766) are indolent lymphoid malignancies. These targets play a crucial role in the growth and proliferation of cancer cells.

Mode of Action

This compound is a purine nucleoside analog. It interacts with its targets by inhibiting DNA synthesis. This inhibition results in the induction of apoptosis, leading to cell death.

Biochemical Pathways

The compound affects the DNA synthesis pathway. By inhibiting DNA synthesis, it disrupts the normal cell cycle, leading to apoptosis. The downstream effects include a reduction in tumor growth and potential shrinkage of the tumor.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of DNA synthesis and the induction of apoptosis. These effects lead to a reduction in tumor growth and potentially the shrinkage of the tumor.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells.

Biochemical Analysis

Cellular Effects

The effects of 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in certain cell types, thereby exhibiting potential anticancer properties. Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the nature of the target enzyme. For example, the compound has been shown to inhibit DNA synthesis by binding to and inhibiting the activity of DNA polymerase. This inhibition leads to the induction of apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues. Additionally, binding proteins within the cytoplasm help in its intracellular distribution, ensuring its localization to specific cellular compartments where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized to the nucleus and mitochondria, where it interacts with DNA and mitochondrial enzymes, respectively. Targeting signals and post-translational modifications play a significant role in directing the compound to these specific compartments, ensuring its effective functioning. The localization to the nucleus allows it to modulate gene expression, while its presence in mitochondria influences cellular energy metabolism.

Comparison with Similar Compounds

Key Structural Features :

- Benzoyl Group (C5) : Enhances lipophilicity and stabilizes the compound against hydrolysis.

- Isopropylidene Protecting Group (C1/C2) : Provides regioselective protection, directing reactions to the C3 ketone or other unprotected sites.

- 3-Ulose Functionality : A reactive ketone at C3 enables nucleophilic additions or reductions for further functionalization.

Synthetic protocols for this compound often involve sequential protection/deprotection steps. For example, describes its preparation via benzoylation of a precursor sugar followed by acetonide formation, confirmed by $ ^1H $-NMR (δ 7.73–7.36 ppm for benzoyl protons) and characteristic isopropylidene signals (δ 1.37/1.35 ppm) .

Comparison with Structurally Similar Compounds

5-O-(tert-Butyldiphenylsilyl)-1,2-di-O-isopropylidene-α-D-erythro-pentofuranos-3-ulose

- Structural Differences : Replaces the benzoyl group with a bulkier tert-butyldiphenylsilyl (TBDPS) group at C3.

- Impact on Properties :

- Synthetic Utility : The TBDPS group is preferred for orthogonal protection strategies in multi-step syntheses.

5-O-Benzoyl-1,2-O-isopropylidene-3-deoxy-3-ethylidene-α-D-xylofuranoside

- Structural Differences : Features a 3-deoxy-3-ethylidene moiety instead of the 3-ulose group.

- Impact on Reactivity :

- Biological Relevance: Similar xylofuranoside derivatives are explored as glycosidase inhibitors.

3-O-Benzyl-4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose

- Structural Differences :

- Substitutes benzoyl with methanesulfonyl at C4.

- Adds a benzyl group at C3 and a methanesulfonyloxymethyl branch at C4.

- Impact on Properties :

N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside

- Structural Differences: A xyloside with a formamide group instead of a benzoyl-protected furanose.

- Spectroscopic Differentiation : β-D-xylose configuration confirmed via $ ^1H $-NMR coupling constants ($ ^3J_{1,2} > 7 \, \text{Hz} $) .

Comparative Data Table

Preparation Methods

Protection of 1,2-Diol as Isopropylidene Acetal

- Reagents: Acetone (or 2-propanone), acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).

- Procedure: The pentofuranose sugar is dissolved in dry acetone, and a catalytic amount of acid is added. The reaction mixture is stirred under reflux or at room temperature until the formation of the 1,2-O-isopropylidene derivative is complete.

- Outcome: Formation of a cyclic acetal protecting group at the 1,2-positions, stabilizing these hydroxyls and preventing side reactions in subsequent steps.

Selective Benzoylation of the 5-Hydroxyl Group

- Reagents: Benzoyl chloride, pyridine or triethylamine as base, and sometimes catalytic DMAP (4-dimethylaminopyridine).

- Procedure: The 1,2-O-isopropylidene-protected sugar is dissolved in anhydrous pyridine. Benzoyl chloride is added dropwise at low temperature (0–5 °C) to selectively acylate the free 5-hydroxyl group. The reaction is monitored by TLC.

- Workup: The reaction mixture is quenched with water, extracted, and purified by chromatography.

- Outcome: Formation of 5-O-benzoyl-1,2-O-isopropylidene-pentofuranose intermediate.

Oxidation to Form the 3-Ulose (3-Keto) Functionality

- Reagents: Mild oxidizing agents such as pyridinium chlorochromate (PCC), Dess–Martin periodinane, or TEMPO-based oxidations.

- Procedure: The benzoylated isopropylidene-protected sugar is subjected to oxidation conditions targeting the secondary alcohol at C-3 to convert it into a ketone.

- Conditions: Typically performed in anhydrous dichloromethane or similar solvent at room temperature.

- Outcome: Formation of the 3-ulose derivative, completing the synthesis of 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Purpose | Outcome/Product |

|---|---|---|---|---|

| 1 | Acetal formation | Acetone, acid catalyst, reflux or RT | Protect 1,2-hydroxyl groups | 1,2-O-isopropylidene-pentofuranose |

| 2 | Esterification | Benzoyl chloride, pyridine, 0–5 °C | Selective benzoylation at C-5 | 5-O-benzoyl-1,2-O-isopropylidene sugar |

| 3 | Oxidation | PCC or Dess–Martin periodinane, DCM, RT | Oxidize C-3 hydroxyl to ketone | This compound |

Research Findings and Optimization Notes

- Selectivity: The use of isopropylidene protection is critical to achieve regioselective benzoylation at the 5-position without affecting the 1,2-diol.

- Oxidation: Mild oxidants like PCC or Dess–Martin periodinane provide high yields of the 3-ulose without overoxidation or degradation of the acetal and ester groups.

- Purification: Chromatographic purification (silica gel column chromatography) is typically employed after each step to ensure high purity.

- Yields: Reported overall yields for the three-step sequence range from 60% to 85%, depending on reaction conditions and scale.

- Stability: The final compound is stable as a solid at room temperature, with melting point around 93–95 °C and density approximately 1.2 g/cm³.

Additional Practical Considerations

- Solubility: The compound is soluble in organic solvents such as DMSO, ethanol, and DMF, facilitating stock solution preparation for further synthetic or biological applications.

- Storage: Recommended storage is at -20 °C or lower to maintain stability over extended periods.

- Handling: Avoid prolonged exposure to moisture or strong acids/bases to prevent hydrolysis of the acetal and ester groups.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose, and how do protecting groups influence reaction efficiency?

- Methodology : Synthesis typically involves sequential protection of hydroxyl groups under inert atmospheres (e.g., nitrogen) to prevent oxidation. For example, benzoyl and isopropylidene groups are introduced to stabilize reactive intermediates. Key steps include:

- Dissolving precursors in aprotic solvents (e.g., DMF or dichloromethane).

- Using bases like NaH or triethylamine to deprotonate hydroxyl groups for selective benzoylation .

- Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product .

- Critical Considerations : Solvent polarity, reaction time, and stoichiometric ratios of protecting agents must be optimized to avoid side reactions.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks to confirm the presence of benzoyl and isopropylidene groups. For instance, aromatic protons (δ 7.5–8.0 ppm) and isopropylidene methyl groups (δ 1.3–1.5 ppm) are diagnostic .

- HRMS : Verify molecular ion peaks (e.g., [M+Na]⁺) to ensure correct mass-to-charge ratio .

- Data Cross-Validation : Compare spectra with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction conditions for scaling up synthesis?

- Methodology : Apply factorial designs to test variables such as temperature, catalyst loading, and solvent ratios. For example:

- Use a central composite design to identify interactions between reaction time (12–24 hours) and NaH concentration (0.1–0.2 mmol) .

- Analyze response surfaces to maximize yield while minimizing byproduct formation .

- Case Study : A 95% yield was achieved for a structurally similar xylofuranose derivative by optimizing alkylation steps via DoE .

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

- Methodology :

- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model transition states and activation energies for acyl migration or ring-opening reactions .

- Machine Learning : Train models on existing furanosyl derivative datasets to predict regioselectivity in substitution reactions .

- Validation : Cross-check computational results with experimental kinetic data (e.g., Arrhenius plots) to refine predictive accuracy .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Case Example : Discrepancies in NMR shifts may arise from solvent effects or dynamic processes (e.g., ring puckering).

- Resolution Strategies :

- Perform variable-temperature NMR to detect conformational changes.

- Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out impurities .

- Compare experimental data with crystallographic results (if single crystals are obtainable) .

Q. What are the challenges in purifying this compound, and how can they be mitigated?

- Key Issues : Co-elution of byproducts during column chromatography due to similar polarities.

- Solutions :

- Optimize mobile-phase gradients (e.g., stepwise increases in ethyl acetate concentration) .

- Use preparative HPLC with chiral columns if stereoisomers are present .

- Advanced Technique : Employ centrifugal partition chromatography (CPC) for high-purity isolation of polar derivatives .

Data Contradiction Analysis

Q. How should conflicting reactivity data (e.g., unexpected acyl migration) be investigated?

- Methodology :

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) to track oxygen migration pathways.

- In Situ Monitoring : Employ IR spectroscopy to detect intermediate carbonyl species during reactions .

- Case Study : Unplanned benzoyl group migration in xylofuranose analogs was traced to residual moisture in solvents, resolved by rigorous drying protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.